N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
“N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains a bithiophene moiety, which is a system of two thiophene rings connected by a single bond . Thiophene is a heterocyclic compound with a 5-membered ring made up of four carbon atoms and one sulfur atom.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography . This technique can reveal the positions of atoms in a crystal and the chemical bonds that connect them.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like S_N2 reactions . These are bimolecular nucleophilic substitution reactions that involve a nucleophile replacing a leaving group in a molecule.Physical And Chemical Properties Analysis
Physical properties of a compound include color, density, hardness, and melting and boiling points. A chemical property describes the ability of a substance to undergo a specific chemical change .Scientific Research Applications
Synthesis and Electrochemical Properties
The synthesis of related compounds involving bithiophenyl and thiadiazole units has been explored for their unique electrochemical and spectroscopic properties. Kostyuchenko et al. (2019) synthesized bis([2,2'-bithiophen]-5-yl)-substituted oligothiadiazoles to study the effect of acceptor units on their electrochemical and spectroscopic characteristics. These compounds, with varying numbers of thiadiazole rings, displayed tunable electron affinities suitable for n-type organic semiconductors and had their emission spectra adjusted over a broad range. This research highlights the compound's potential in electronic and optoelectronic applications due to its desirable electrochemical attributes and tunability [Kostyuchenko et al., 2019].
Anticancer Evaluation
In the realm of medicinal chemistry, derivatives of thiadiazole have been synthesized and evaluated for their anticancer activity. For instance, Ravinaik et al. (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines. This underscores the potential of thiadiazole derivatives in developing new therapeutic agents [Ravinaik et al., 2021].
Molecular Modeling and Pharmacological Evaluation
Further, Shkair et al. (2016) undertook molecular modeling and pharmacological evaluations of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents. Their research demonstrates the compound's significant in vitro anti-inflammatory activity and highlights its potential in drug development, especially targeting COX-2 enzymes for inflammatory conditions [Shkair et al., 2016].
Microwave-Assisted Synthesis for Biological Activities
Microwave-assisted synthesis techniques have been applied to produce derivatives containing thiadiazole units, exploring their antimicrobial, antilipase, and antiurease activities. This method, highlighted by Başoğlu et al. (2013), provides insights into the rapid synthesis and evaluation of compounds with potential biological activities, offering a pathway to discovering new antimicrobial agents [Başoğlu et al., 2013].
Antiviral Activities
Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their antiviral activities against the tobacco mosaic virus. This study opens avenues for the development of novel antiviral agents using thiadiazole scaffolds [Chen et al., 2010].
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS3/c1-9-13(21-17-16-9)14(18)15-6-4-11-2-3-12(20-11)10-5-7-19-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZXCOAMKBLJBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
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